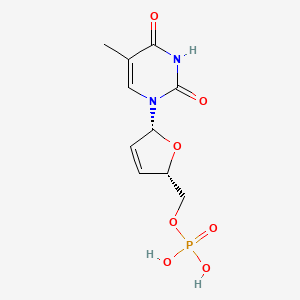
Stavudine monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stavudine monophosphate is a phosphorylated derivative of stavudine, a nucleoside analog used in the treatment of human immunodeficiency virus (HIV) infection. This compound is an intermediate in the intracellular phosphorylation process that converts stavudine into its active triphosphate form, which is responsible for its antiviral activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stavudine monophosphate involves the phosphorylation of stavudine. One common method is the reaction of stavudine with phosphorus oxychloride in the presence of a base such as triethylamine. This reaction typically occurs in an anhydrous solvent like tetrahydrofuran . The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Stavudine monophosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form stavudine diphosphate and triphosphate.
Reduction: Reduction reactions can convert this compound back to stavudine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus oxychloride: Used for phosphorylation reactions.
Triethylamine: Acts as a base in phosphorylation reactions.
Tetrahydrofuran: An anhydrous solvent used in many organic reactions.
Major Products Formed
The major products formed from the reactions of this compound include stavudine diphosphate, stavudine triphosphate, and various phosphorylated derivatives .
Aplicaciones Científicas De Investigación
Stavudine monophosphate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of stavudine triphosphate and other phosphorylated derivatives.
Biology: Studied for its role in the intracellular phosphorylation process and its interactions with cellular kinases.
Medicine: Investigated for its antiviral activity against HIV and its potential use in combination therapies.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control processes
Mecanismo De Acción
Stavudine monophosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate (dGTP) and is incorporated into the viral DNA. The lack of a 3’-hydroxyl group in this compound prevents the formation of the 5’ to 3’ phosphodiester linkage, leading to the termination of DNA chain elongation and inhibition of viral replication .
Comparación Con Compuestos Similares
Stavudine monophosphate is compared with other nucleoside analogs such as zidovudine (3’-azido-3’-deoxythymidine) and lamivudine (2’,3’-dideoxy-3’-thiacytidine). While all these compounds inhibit HIV reverse transcriptase, this compound is unique in its structure and phosphorylation pathway . Similar compounds include:
Zidovudine: Another thymidine analog used in HIV treatment.
Lamivudine: A cytidine analog with a different mechanism of action.
Didanosine: An adenosine analog that also targets HIV reverse transcriptase
This compound’s unique phosphorylation pathway and its specific interactions with cellular kinases make it a valuable compound in antiviral research and therapy.
Propiedades
Número CAS |
27646-59-9 |
|---|---|
Fórmula molecular |
C10H13N2O7P |
Peso molecular |
304.19 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h2-4,7-8H,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 |
Clave InChI |
XLPGURCDSRIXFL-JGVFFNPUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


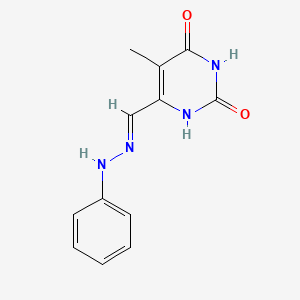

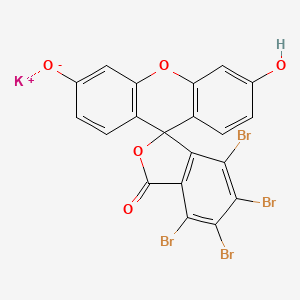

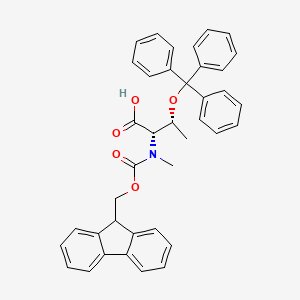
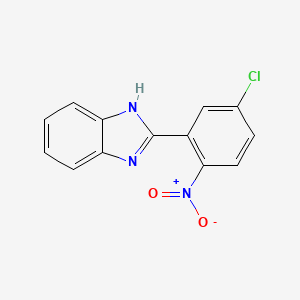
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
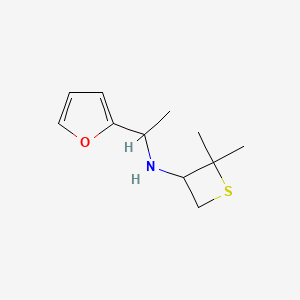
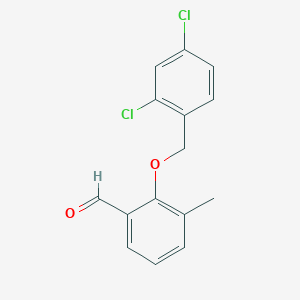
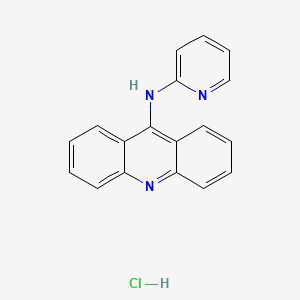

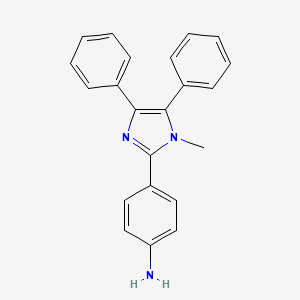
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
